

Application Notes and Protocols: Preparation of PD-089828 Stock Solution

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Compound of Interest

Compound Name: PD-089828

Cat. No.: B1684482

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This document provides a detailed protocol for the preparation of a stock solution of **PD-089828**, a potent inhibitor of several receptor tyrosine kinases. The information herein is intended to ensure accurate and reproducible experimental results.

Introduction

PD-089828 is a small molecule inhibitor that competitively targets the ATP-binding sites of Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor β (PDGFR β), and Epidermal Growth Factor Receptor (EGFR). It also acts as a noncompetitive inhibitor of the non-receptor tyrosine kinase c-Src. This compound is a valuable tool for studying cellular signaling pathways involved in cell growth, proliferation, and migration. Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key properties of **PD-089828** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₈ H ₁₈ Cl ₂ N ₆ O
Molecular Weight	405.28 g/mol
CAS Number	179343-17-0
Appearance	White to light yellow solid
Purity	≥98%
Solubility	DMSO: 10 mg/mL (24.67 mM)
Inhibitory Activity (IC ₅₀)	FGFR1: 0.15 μM, PDGFRβ: 1.76 μM, EGFR: 5.47 μM, c-Src: 0.18 μM[1]

Experimental Protocol: Preparation of a 10 mM PD-089828 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **PD-089828** in Dimethyl Sulfoxide (DMSO).

Materials:

- **PD-089828** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated analytical balance
- Vortex mixer
- Water bath or heat block (optional, for warming)
- Ultrasonic bath (optional)
- Sterile, amber-colored cryovials for aliquoting

Procedure:

- **Safety Precautions:** Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling **PD-089828** and DMSO.
- **Weighing the Compound:** Accurately weigh the desired amount of **PD-089828** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of **PD-089828**.
 - **Calculation:**
 - Desired Molarity (M) = 10 mM = 0.01 mol/L
 - Desired Volume (V) = 1 mL = 0.001 L
 - Molecular Weight (MW) = 405.28 g/mol
 - Mass (g) = M (mol/L) * V (L) * MW (g/mol)
 - Mass (mg) = 0.01 mol/L * 0.001 L * 405.28 g/mol * 1000 mg/g = 4.05 mg
- **Dissolving the Compound:**
 - Add the weighed **PD-089828** powder to a sterile vial.
 - Add the calculated volume of DMSO. For a 10 mM solution with 4.05 mg of **PD-089828**, add 1 mL of DMSO.
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - Note: Due to the hygroscopic nature of DMSO, it is crucial to use a new, unopened bottle or anhydrous grade DMSO to ensure maximum solubility[1].
- **Aiding Dissolution (if necessary):** If the compound does not fully dissolve, you can warm the solution to 60°C and/or use an ultrasonic bath to aid in dissolution[1].
- **Aliquoting and Storage:**

- Once the **PD-089828** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored cryovials to avoid repeated freeze-thaw cycles.
- Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is essential to maintain the activity of the **PD-089828** stock solution.

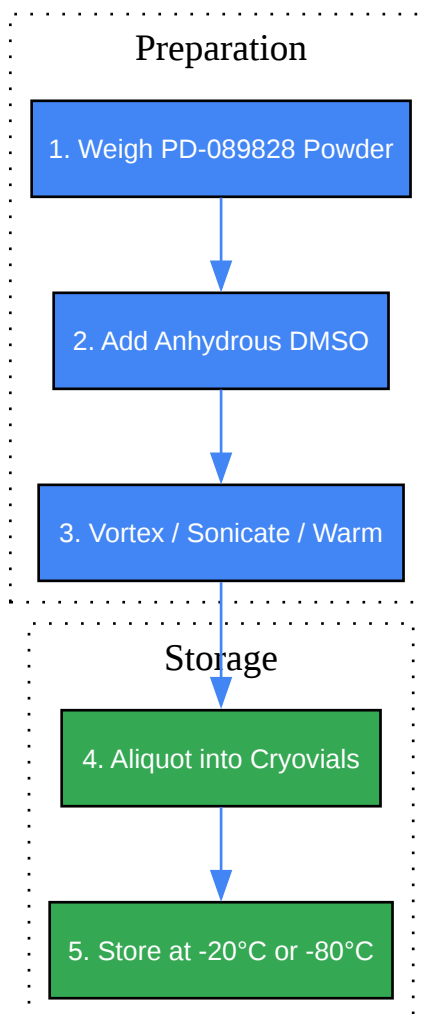
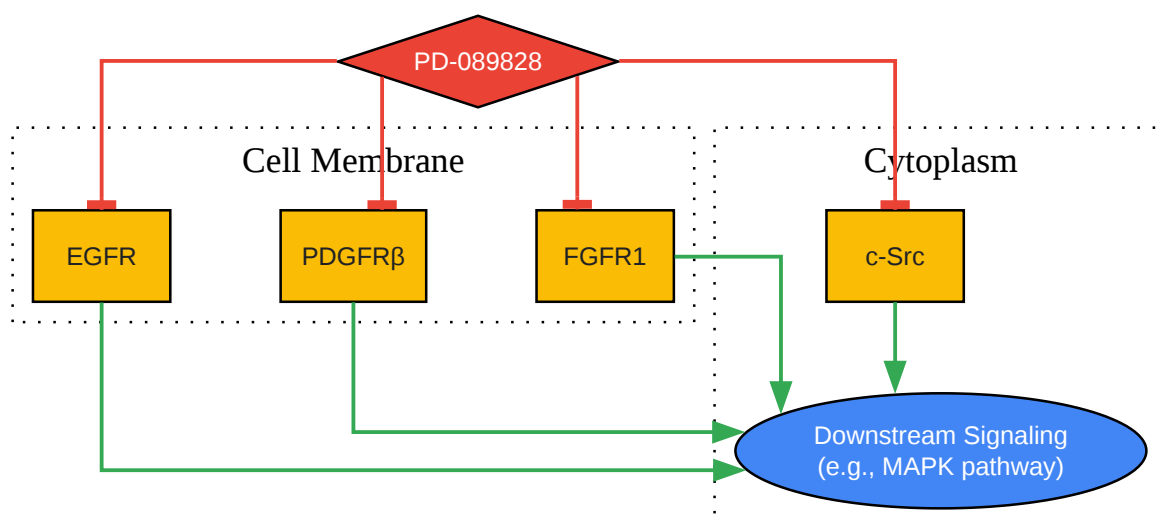
Form	Storage Temperature	Stability
Powder	-20°C	3 years
Stock Solution in DMSO	-20°C	1 month
-80°C	6 months	

Data sourced from MedChemExpress product information[1].

Visualizations

Signaling Pathway Inhibition by PD-089828

The following diagram illustrates the key signaling pathways inhibited by **PD-089828**.



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References

- 1. medchemexpress.com [medchemexpress.com]
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